molecular formula C12H10ClN3O B215321 2-(2-Chloroanilino)nicotinamide

2-(2-Chloroanilino)nicotinamide

Cat. No. B215321
M. Wt: 247.68 g/mol
InChI Key: ZKRKZJWVTGZJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroanilino)nicotinamide, commonly known as C21, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. C21 is a small molecule inhibitor that targets the protein kinases, which are involved in various cellular processes such as cell growth, proliferation, and differentiation.

Mechanism of Action

C21 exerts its pharmacological effects by inhibiting the activity of protein kinases, which play a crucial role in various cellular processes such as cell growth, proliferation, and differentiation. C21 binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to the target proteins, thereby inhibiting their activity. The inhibition of protein kinases by C21 leads to the suppression of various cellular processes involved in disease progression, such as cell cycle regulation, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
C21 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, C21 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. In inflammation research, C21 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to the suppression of inflammation. In neurodegenerative disorders, C21 has been shown to reduce neuroinflammation and oxidative stress, leading to the protection of neurons and improvement of cognitive function.

Advantages and Limitations for Lab Experiments

C21 has several advantages for lab experiments, such as its small molecular size, high potency, and selectivity for protein kinases. C21 is also easily synthesized and purified, making it readily available for research. However, C21 has some limitations, such as its poor solubility in water and low bioavailability, which may affect its efficacy in vivo. Furthermore, C21 may have off-target effects on other protein kinases, leading to potential toxicity and adverse effects.

Future Directions

There are several future directions for the research on C21. One potential direction is to improve the pharmacokinetics and pharmacodynamics of C21 by developing novel formulations and delivery systems. Another direction is to investigate the potential synergistic effects of C21 with other drugs or therapies in the treatment of various diseases. Furthermore, the identification of new protein kinases as potential targets for C21 may lead to the development of new therapeutic applications. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of C21 may provide new insights into the pathophysiology of various diseases.

Synthesis Methods

The synthesis of C21 involves the reaction of 2-chloroaniline and nicotinic acid with an appropriate coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), in the presence of a catalyst, such as N,N'-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of C21. The purity and yield of C21 can be improved by recrystallization and column chromatography.

Scientific Research Applications

C21 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, C21 has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinases involved in cell cycle regulation. Inflammation is a key factor in many diseases, and C21 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, C21 has been shown to have neuroprotective effects by inhibiting the activation of microglia and reducing neuroinflammation.

properties

Product Name

2-(2-Chloroanilino)nicotinamide

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

2-(2-chloroanilino)pyridine-3-carboxamide

InChI

InChI=1S/C12H10ClN3O/c13-9-5-1-2-6-10(9)16-12-8(11(14)17)4-3-7-15-12/h1-7H,(H2,14,17)(H,15,16)

InChI Key

ZKRKZJWVTGZJPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.